molecular formula C10H10NO4- B14464980 5-Amino-2-(ethoxycarbonyl)benzoate CAS No. 65876-64-4

5-Amino-2-(ethoxycarbonyl)benzoate

Cat. No.: B14464980
CAS No.: 65876-64-4
M. Wt: 208.19 g/mol
InChI Key: PBDCGWMVOCGXPE-UHFFFAOYSA-M
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Description

5-Amino-2-(ethoxycarbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an amino group at the 5-position and an ethoxycarbonyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(ethoxycarbonyl)benzoate typically involves the esterification of 5-amino-2-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(ethoxycarbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

5-Amino-2-(ethoxycarbonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(ethoxycarbonyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxycarbonyl group can participate in esterification reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(methoxycarbonyl)benzoate
  • 5-Amino-2-(propoxycarbonyl)benzoate
  • 5-Amino-2-(butoxycarbonyl)benzoate

Uniqueness

5-Amino-2-(ethoxycarbonyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

65876-64-4

Molecular Formula

C10H10NO4-

Molecular Weight

208.19 g/mol

IUPAC Name

5-amino-2-ethoxycarbonylbenzoate

InChI

InChI=1S/C10H11NO4/c1-2-15-10(14)7-4-3-6(11)5-8(7)9(12)13/h3-5H,2,11H2,1H3,(H,12,13)/p-1

InChI Key

PBDCGWMVOCGXPE-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)C(=O)[O-]

Origin of Product

United States

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